molecular formula C10H15N3O2 B561744 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d3 CAS No. 1020719-61-2

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d3

カタログ番号: B561744
CAS番号: 1020719-61-2
分子量: 212.26 g/mol
InChIキー: OGRXKBUCZFFSTL-FIBGUPNXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a major metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent carcinogen classified as Group 1 by the International Agency for Research on Cancer (IARC) . NNAL itself is carcinogenic, inducing lung and pancreatic tumors in rodent models . NNAL and its glucuronide conjugate (NNAL-Gluc) serve as critical biomarkers for assessing human exposure to NNK in smokers, tobacco chewers, and individuals exposed to environmental tobacco smoke (ETS) .

特性

IUPAC Name

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRXKBUCZFFSTL-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCC(C1=CN=CC=C1)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662113
Record name N-[4-Hydroxy-4-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-61-2
Record name N-[4-Hydroxy-4-(pyridin-3-yl)butyl]-N-(~2~H_3_)methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methyl-d3-nitrosoamino)-1-(3-pyridinyl)-1-butanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol, commonly referred to as NNAL, is a tobacco-specific nitrosamine and a primary metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). This compound has garnered significant attention due to its biological activity, particularly its role in carcinogenesis and metabolism. This article explores the biological activity of NNAL, focusing on its metabolic pathways, enzymatic interactions, and implications for health.

Chemical Structure and Properties

NNAL is characterized by its molecular formula C10H15N3OC_{10}H_{15}N_{3}O and belongs to the class of pyridines. The compound features a pyridine ring, which contributes to its chemical reactivity and biological functions. The presence of the nitrosamine group indicates its potential carcinogenic properties.

Metabolic Pathways

NNAL undergoes extensive metabolism in vivo, primarily through glucuronidation. This process is crucial for detoxification and elimination of the compound. The major enzymes involved in the metabolism of NNAL include:

  • UDP-glucuronosyltransferase (UGT) Enzymes : Specifically, UGT2B10 and UGT2B17 are responsible for the glucuronidation of NNAL. Studies indicate that both enantiomers of NNAL are conjugated at the nitrogen within the pyridine ring, forming NNAL-N-glucuronide .

Table 1: Enzymatic Reactions Involving NNAL

Enzyme NameFunctionReaction
Carbonyl reductase 1NADPH-dependent reductase4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone + NADPH → NNAL + NADP
UDP-glucuronosyltransferase 2B10Glucuronidation of xenobioticsNNAL + UDP-glucuronic acid → NNAL-N-glucuronide + UDP
UDP-glucuronosyltransferase 2B17Glucuronidation of steroid substratesNNAL + UDP-glucuronic acid → NNAL-O-glucuronide + UDP

Biological Activity and Carcinogenic Potential

NNAL has been shown to exhibit significant biological activity related to cancer risk. Research indicates that it possesses similar carcinogenic properties to its parent compound NNK. Notably, studies have demonstrated that NNAL can be detected in the urine of infants exposed to environmental tobacco smoke (ETS), suggesting that even passive exposure can lead to significant uptake .

Case Study: Urinary Detection in Infants

A study quantified the levels of NNAL in the urine of infants living with smoking parents. Among 144 infants tested, NNAL was detected in 67 (46.5%), with mean levels reported at 0.083±0.2000.083\pm 0.200 pmol/mL. This study underscores the potential health risks associated with ETS exposure during critical developmental periods .

Stereoselectivity and Tumorigenicity

Research has highlighted that the stereoisomers of NNAL differ in their biological activity. The (S)-enantiomer has been found to be more tumorigenic compared to the (R)-enantiomer in animal models. This stereoselectivity may also extend to human populations, where variations in metabolism could influence cancer susceptibility among smokers .

科学的研究の応用

Chemical Profile

  • IUPAC Name: N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide
  • CAS Number: 1020719-61-2
  • Molecular Formula: C10H13D3N3O2
  • Molecular Weight: 212.26 g/mol

Cancer Research

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol is primarily studied for its role as a carcinogen in tobacco smoke. It is a significant metabolite of NNK, which is known to induce lung tumors in animal models. Research indicates that exposure to this compound leads to DNA methylation and pyridyloxobutylation, both of which are critical processes in the initiation of lung tumorigenesis.

Case Study:
A study evaluated the effects of 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol on metabolic syndrome and lung cancer development in mice. Mice exposed to this compound exhibited increased serum cholesterol and triglycerides, indicating a link between tobacco carcinogens and metabolic disorders that may predispose individuals to cancer .

Toxicology Studies

The compound serves as a model for understanding the toxicological effects of tobacco-specific nitrosamines. It has been utilized in various assays to assess the impact of tobacco smoke on health.

Data Table: Toxicological Effects in Animal Models

Study ReferenceAnimal ModelExposure DurationKey Findings
FVB/N Mice5 monthsIncreased serum cholesterol and triglycerides; metabolic syndrome development
C57BL/6 Mice5 monthsSimilar metabolic changes observed without tumor formation

Metabolic Studies

Research has indicated that exposure to tobacco smoke condensate containing 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol can lead to significant alterations in lipid metabolism. This compound's role in metabolic syndrome highlights its importance in understanding how tobacco exposure can lead to systemic health issues.

Key Findings:

  • Increased levels of oleic acid and palmitoleic acid were noted in serum samples from treated mice, suggesting alterations in fatty acid metabolism associated with exposure .

Analytical Applications

4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol is also utilized as an analytical standard in research laboratories for quantifying nitrosamines in biological samples. Its stable isotope-labeled form allows for precise measurements using techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry).

Table: Analytical Techniques Suitable for 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol

TechniqueApplication
HPLCQuantification in biological samples
LC-MSMetabolite profiling
GCAnalysis of volatile compounds

類似化合物との比較

Comparison with Similar Compounds

NNK [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone]

  • Metabolic Pathways : NNK undergoes carbonyl reduction to form NNAL and α-hydroxylation to generate reactive intermediates (e.g., methanediazohydroxide) that methylate DNA .
  • Carcinogenicity: NNK is a direct-acting carcinogen with high specificity for lung tissue in rodents. In F344 rats, 5.0 ppm NNK induced lung tumors in 27/30 animals, compared to 6/80 in controls .
  • Biomarker Utility : NNK itself is rarely detected in urine; instead, its metabolites (NNAL and NNAL-Gluc) are measured to estimate exposure .

NNAL-Gluc [4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-O-glucuronide]

  • Role : A detoxification product of NNAL, formed via glucuronidation. The urinary NNAL-Gluc/NNAL ratio reflects metabolic detoxification capacity .
  • Interindividual Variability : This ratio varies 16-fold among smokers, with 85% exhibiting ratios <6 (poor detoxification) and 15% ≥6 (extensive detoxification) . Racial disparities exist, with Black smokers showing lower ratios than White smokers, correlating with higher lung cancer risk .

NNAL-N-oxide [4-(Methylnitrosamino)-1-(3-pyridyl-N-oxide)-1-butanol]

  • Metabolism: Generated via N-oxidation, a minor detoxification pathway. The Km for NNAL-N-oxide formation (2540 μM) is significantly higher than for NNK metabolites (5.6–9.2 μM), indicating low enzymatic efficiency .
  • Implications: Limited conversion to N-oxide contributes to NNAL’s prolonged tissue retention and carcinogenicity .

HPB [4-Hydroxy-1-(3-pyridyl)-1-butanone]

  • Origin : Released from hemoglobin and DNA adducts during hydrolysis of NNK and NNAL .
  • Biomarker Use : Quantifies metabolic activation via α-hydroxylation, with higher levels observed in smokers’ lung tissue .

Metabolic and Carcinogenic Profiles

Table 1: Comparative Analysis of NNAL and Related Compounds

Parameter NNAL NNK NNAL-Gluc HPB
Chemical Class Nitrosamine (secondary alcohol) Nitrosamine (ketone) Glucuronide conjugate Pyridyl hydroxybutanone
Carcinogenicity Lung, pancreas (F344 rats) Lung, liver, nasal cavity Non-carcinogenic Non-carcinogenic
Tumor Incidence 26/30 lung, 8/30 pancreas 27/30 lung (5.0 ppm) N/A N/A
Metabolic Activation α-Hydroxylation → DNA adducts α-Hydroxylation → DNA adducts N/A Hydrolysis product of adducts
Detoxification Glucuronidation (NNAL-Gluc) N-Oxidation (NNK-N-oxide) Excreted in urine N/A
Urinary Biomarker 0.23–1.0 μg/24h Rarely detected 0.57–6.5 μg/24h Quantified via GC-MS

Research Findings and Implications

  • Metabolic Inhibition: Isothiocyanates (e.g., phenethyl isothiocyanate) inhibit NNK metabolism in lung microsomes, reducing DNA adduct formation . Indole-3-carbinol (I3C) decreases NNAL bioavailability in mouse lungs, lowering O6-methylguanine adducts by 50% .
  • Intervention Strategies : Enhancing glucuronidation (e.g., via dietary modulators) could mitigate NNAL-associated cancer risk .
  • Public Health Impact : Monitoring urinary NNAL and NNAL-Gluc provides actionable data for tobacco cessation programs and ETS regulation .

準備方法

Synthesis of 4-(Methyl-d³-amino)-1-(3-pyridyl)-1-butanol

This precursor is synthesized via reductive amination of 4-oxo-1-(3-pyridyl)-1-butanol using methyl-d³-amine (CD₃NH₂). The reaction is catalyzed by sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, achieving >85% isotopic incorporation. The ketone intermediate, 4-oxo-1-(3-pyridyl)-1-butanol, is prepared by oxidizing 1-(3-pyridyl)-1,4-butanediol with pyridinium chlorochromate (PCC).

Key Reaction Conditions:

ParameterValue
SolventMethanol
Temperature25°C
Reaction Time12–16 hours
Deuterated Amine SourceCD₃NH₂ (≥98% D)

Nitrosation of the Secondary Amine Precursor

Nitrosation is performed using sodium nitrite (NaNO₂) under acidic conditions, typically with hydrochloric acid (HCl) at pH 2–3. The reaction proceeds via electrophilic attack of the nitrosonium ion (NO⁺) on the secondary amine, forming the N-nitrosamine bond.

Optimization of Nitrosation Conditions

Nitrosation efficiency depends on pH, temperature, and nitrite concentration. Elevated nitrite levels (≥2 equiv.) and temperatures of 0–5°C minimize side reactions such as diazotization. The reaction is quenched with ammonium sulfamate to destroy excess nitrite.

Representative Protocol:

  • Dissolve 4-(Methyl-d³-amino)-1-(3-pyridyl)-1-butanol (1.0 mmol) in 10 mL 1 M HCl.

  • Cool to 0°C and add NaNO₂ (2.2 mmol) in 5 mL H₂O dropwise.

  • Stir for 2 hours, then add 100 mg ammonium sulfamate.

  • Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield and Purity Data:

ParameterValue
Isolated Yield72–78%
Purity (HPLC)≥99%
Isotopic Purity (MS)98.5% D₃

Purification and Characterization

Crude NNAL-d³ is purified via silica gel chromatography (ethyl acetate:hexane, 3:1) followed by recrystallization from acetone/hexane. Analytical characterization includes:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (s, 1H, pyridyl-H), 8.44 (d, J = 4.8 Hz, 1H), 7.72 (d, J = 7.6 Hz, 1H), 7.29 (dd, J = 7.6, 4.8 Hz, 1H), 4.90 (t, J = 6.4 Hz, 1H), 3.65–3.58 (m, 2H), 2.95–2.88 (m, 2H), 1.85–1.75 (m, 2H).

  • ESI-MS: m/z 183.1451 [M+H]⁺ (calculated for C₁₀D₃H₁₂N₃O₂: 183.1450).

Stability Considerations

NNAL-d³ is stored at 2–8°C in amber vials to prevent photodegradation and thermal decomposition. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months.

Industrial-Scale Synthesis Challenges

Deuterium Scrambling Mitigation

Deuterium loss during nitrosation is minimized by using aprotic solvents (e.g., dichloromethane) and avoiding prolonged heating. Quenching reactions at pH >5 reduces acid-catalyzed H/D exchange.

Nitrosamine Contamination Control

Residual nitrosating agents are removed via aqueous washes with 5% ascorbic acid. Process Analytical Technology (PAT) monitors nitrite levels in real-time to ensure compliance with ICH M7 guidelines.

Applications in Analytical Chemistry

NNAL-d³ serves as an internal standard in LC-MS/MS assays for quantifying NNAL in biological matrices. Its deuterated structure eliminates matrix interference, enabling detection limits of 0.1 pg/mL in human urine .

Q & A

Q. What steps minimize deuteration loss during the synthesis of 4-(Methyl-d3-nitrosamino)-1-(3-pyridyl)-1-butanol?

  • Methodological Answer : Deuterium retention is maximized by:
  • Using anhydrous conditions (e.g., deuterated solvents like D2O-free DMSO-d6).
  • Low-temperature nitrosation (-20°C) with NaNO2 in deuterated HCl (DCl).
  • Purification via preparative HPLC with deuterium-stable stationary phases (e.g., Zorbax Eclipse Plus C18) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。